![molecular formula C18H18N4O3 B2808514 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide CAS No. 2034324-90-6](/img/structure/B2808514.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide
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Overview
Description
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide” is a derivative of 4-oxobenzo[d][1,2,3]triazin . It’s part of a series of compounds that have been designed and synthesized as potential cholinesterase inhibitors . These compounds have shown excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) .
Synthesis Analysis
The synthesis of these compounds involves the use of 2,4,6-Trichloro-1,3,5-triazine: N,N-dimethylformamide (TCT : DMF) adduct . All reactions were performed at room temperature under mild conditions .Scientific Research Applications
- Research Findings : Novel 4-oxobenzo[d]1,2,3-triazin derivatives containing a pyridinium moiety were synthesized and screened against AChE. Compound 6j exhibited the highest AChE inhibitory activity. It interacted with both the catalytic site and peripheral anionic site of the AChE active site. Additionally, it demonstrated neuroprotective activity against oxidative stress .
Anti-Alzheimer’s Activity
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . The compound exhibits a mixed-type inhibition mode against AChE The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE by this compound leads to increased acetylcholine levels, which can enhance cholinergic transmission. This can potentially improve cognitive function, making the compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13(25-14-7-3-2-4-8-14)17(23)19-11-12-22-18(24)15-9-5-6-10-16(15)20-21-22/h2-10,13H,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUSTTXMYPEEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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